[Cyclopentyl(phenyl)methyl]hydrazine
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Overview
Description
[Cyclopentyl(phenyl)methyl]hydrazine is an organic compound with the molecular formula C12H18N2 It is a hydrazine derivative characterized by the presence of a cyclopentyl group and a phenylmethyl group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopentyl(phenyl)methyl]hydrazine typically involves the reaction of cyclopentylmethyl bromide with phenylhydrazine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydrazine nitrogen attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[Cyclopentyl(phenyl)methyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The hydrazine group can participate in substitution reactions, where one or both hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the hydrazine moiety.
Scientific Research Applications
[Cyclopentyl(phenyl)methyl]hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound can be used in biochemical assays to study enzyme activity and inhibition. It may also serve as a probe to investigate biological pathways involving hydrazine derivatives.
Medicine: Research into potential therapeutic applications of this compound includes its use as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for drug development.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various chemical processes.
Mechanism of Action
The mechanism by which [Cyclopentyl(phenyl)methyl]hydrazine exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or other proteins, altering their activity or function. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. Additionally, the compound may participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with a phenyl group attached to the hydrazine moiety.
Cyclopentylmethylamine: A compound with a cyclopentylmethyl group attached to an amine instead of a hydrazine.
Benzylhydrazine: A hydrazine derivative with a benzyl group attached to the hydrazine moiety.
Uniqueness
[Cyclopentyl(phenyl)methyl]hydrazine is unique due to the presence of both cyclopentyl and phenylmethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical transformations and applications compared to simpler hydrazine derivatives. The compound’s structure also provides opportunities for the development of novel derivatives with potential biological and industrial applications.
Properties
IUPAC Name |
[cyclopentyl(phenyl)methyl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-14-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRSQHFQYNSNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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